molecular formula C14H14N2O4S B5622824 N-(3,4-dimethylphenyl)-4-nitrobenzenesulfonamide CAS No. 16937-24-9

N-(3,4-dimethylphenyl)-4-nitrobenzenesulfonamide

Cat. No.: B5622824
CAS No.: 16937-24-9
M. Wt: 306.34 g/mol
InChI Key: WKWMINFMXLJMAL-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-4-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a 4-nitrobenzenesulfonyl group attached to a 3,4-dimethyl-substituted aniline moiety. The nitro group at the para position of the benzenesulfonamide introduces strong electron-withdrawing effects, which influence the compound’s electronic properties, solubility, and reactivity.

The compound’s structural features, such as the bent conformation at the sulfur atom and intermolecular hydrogen bonding (N–H⋯O), are critical for its crystallographic packing and physicochemical behavior. These traits are shared across sulfonamide derivatives but modulated by substituent effects .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-10-3-4-12(9-11(10)2)15-21(19,20)14-7-5-13(6-8-14)16(17)18/h3-9,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKWMINFMXLJMAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001238676
Record name N-(3,4-Dimethylphenyl)-4-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001238676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16937-24-9
Record name N-(3,4-Dimethylphenyl)-4-nitrobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16937-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3,4-Dimethylphenyl)-4-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001238676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 3,4-dimethylaniline with 4-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems can also reduce the need for manual intervention, making the process more efficient.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The methyl groups on the phenyl ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products Formed

    Reduction: 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide.

    Substitution: Various N-substituted sulfonamides depending on the nucleophile used.

    Oxidation: 3,4-dicarboxyphenyl-4-nitrobenzenesulfonamide.

Scientific Research Applications

N-(3,4-dimethylphenyl)-4-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-4-nitrobenzenesulfonamide depends on its specific application. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity.

Comparison with Similar Compounds

Key Observations :

  • Nitro vs.
  • Halogen vs.
  • Methoxy vs. Methyl Groups : Methoxy substituents (3,4-OCH₃) donate electrons via resonance, reducing the electron-withdrawing impact of the nitro group on the sulfonamide moiety .

Structural Conformation and Crystallographic Trends

X-ray diffraction studies reveal distinct conformational differences:

Compound Name Torsion Angle (C–SO₂–NH–C) Inter-Ring Tilt Angle Crystal System/Packing Features
N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide -61.8° 47.8° Monoclinic; chains via N–H⋯O bonds along a-axis .
N-(3,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide Not reported Not reported Monoclinic (P2₁/c); Z = 4; absorption correction applied .
N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide Not reported Not reported "Double" sulfonamide structure with fluorine substituents .

Key Observations :

  • Torsion Angles: The -61.8° torsion angle in the 4-methyl analog indicates a gauche conformation, likely influenced by steric interactions between substituents . The nitro group in the target compound may enforce a similar or more pronounced bend due to its larger size.
  • Crystal Packing : All analogs exhibit N–H⋯O hydrogen bonding, but nitro-substituted derivatives may form denser networks due to stronger dipole interactions .

Spectroscopic Characteristics

Infrared (IR) Spectroscopy:

  • Nitro Group: Strong asymmetric (1520–1550 cm⁻¹) and symmetric (1340–1360 cm⁻¹) stretching vibrations for NO₂ .
  • Methyl/Methoxy Groups: C–H stretching (~2850–2960 cm⁻¹) and bending (~1375 cm⁻¹ for CH₃) dominate in non-nitro analogs .

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR : Nitro-substituted benzenesulfonamides show downfield shifts for aromatic protons ortho to the nitro group (δ ~8.0–8.5 ppm) compared to methyl-substituted analogs (δ ~7.2–7.8 ppm) .
  • ¹³C NMR : The nitro group deshields adjacent carbons (δ ~125–135 ppm) versus δ ~20–25 ppm for methyl groups .

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